4-methyl-1H-1,2,3-triazole

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

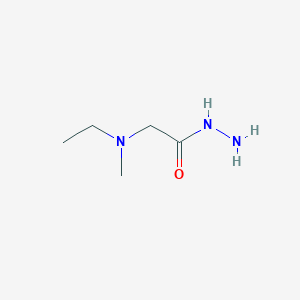

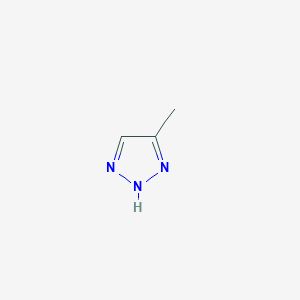

4-Methyl-1H-1,2,3-triazole is a heterocyclic compound with the molecular formula C3H5N3 . It is a member of the triazole family, which are five-membered aromatic azole chains containing two carbon and three nitrogen atoms . These compounds are capable of binding in biological systems with a variety of enzymes and receptors, thus showing versatile biological activities .

Synthesis Analysis

The synthesis of triazole compounds has attracted much attention due to their significant biological activities . The click chemistry method of the Cu-catalyzed azide–alkyne cycloaddition reaction (CuAAC) proposed by Sharples can synthesize 1,2,3-triazole in high yield . This method features high regioselectivity, good functional group tolerance, and a wide substrate scope .Molecular Structure Analysis

The molecular structure of this compound consists of a five-membered ring with two carbon atoms and three nitrogen atoms . The average mass of the molecule is 83.092 Da and the monoisotopic mass is 83.048347 Da .Chemical Reactions Analysis

Triazole compounds, including this compound, are known for their broad biological activities, such as antimicrobial, analgesic, anti-inflammatory, anticonvulsant, antineoplastic, antimalarial, antiviral, antiproliferative, and anticancer activities . This is largely due to their ability to form a variety of non-covalent bonds with enzymes and receptors .Physical And Chemical Properties Analysis

The parent 1H-1,2,3-triazole is a colorless liquid, highly soluble in water, with a density of 1.192, a melting point of 23–25°C, and a boiling point of 203°C . In a solid state, it exists as a 1:1 mixture of 1H- and 2H-tautomers .Scientific Research Applications

Diverse Biological Activities : Triazole derivatives, including 4-methyl-1H-1,2,3-triazole, have been studied for their broad range of biological activities. They are of great interest in drug development due to their potential as anti-inflammatory, antimicrobial, antimycobacterial, antitumoral, and antiviral agents. The triazoles are also being explored for activity against neglected diseases (Ferreira et al., 2013).

Supramolecular and Coordination Chemistry : 1H-1,2,3-Triazoles, including this compound, facilitate diverse supramolecular interactions in coordination chemistry. These interactions contribute to various applications in anion recognition, catalysis, and photochemistry, extending well beyond the original scope of click chemistry (Schulze & Schubert, 2014).

Catalysis Applications : this compound derivatives have been used as ligands in catalysts for chemical reactions like transfer hydrogenation and oxidation of alcohols. These derivatives have shown considerable efficiency and versatility in catalysis (Saleem et al., 2014).

Antimicrobial Properties : Synthesized derivatives of 1,2,3-triazoles, including those with this compound, have been studied for their antimicrobial properties. These compounds have shown significant activity against various bacterial and fungal strains (Sumangala et al., 2010).

Corrosion Inhibition : Certain derivatives of 1,2,3-triazoles, including this compound, have been evaluated as corrosion inhibitors for metals in acidic media. These compounds exhibit high inhibition efficiency, making them potential candidates for industrial applications in protecting metal surfaces (Bentiss et al., 2007).

Fluorescent Behavior : Certain this compound derivatives have shown fluorescent behavior, which could be leveraged in materials science for the development of new fluorescent materials (Kamalraj et al., 2008).

Mild Steel Corrosion Inhibition : Studies on the inhibiting efficiency of this compound derivatives in acidic media for corrosion of mild steel have shown promising results. This research opens avenues for these compounds' use in preventing steel corrosion (Lagrenée et al., 2002).

Polymer Electrolyte Membranes : 1H-1,2,3-Triazole derivatives have been reported to enhance proton conduction in polymer electrolyte membranes, which is a significant finding for the development of fuel cell technology (Zhou et al., 2005).

Mechanism of Action

Safety and Hazards

4-Methyl-1H-1,2,3-triazole is harmful if swallowed or in contact with skin . It causes skin irritation and may cause respiratory irritation . It is recommended to wear personal protective equipment, avoid breathing dust/fume/gas/mist/vapors/spray, and use only outdoors or in a well-ventilated area .

Future Directions

properties

IUPAC Name |

4-methyl-2H-triazole |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H5N3/c1-3-2-4-6-5-3/h2H,1H3,(H,4,5,6) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GVSNQMFKEPBIOY-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NNN=C1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H5N3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70950487 |

Source

|

| Record name | 5-Methyl-1H-1,2,3-triazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70950487 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

83.09 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

27808-16-8 |

Source

|

| Record name | 5-Methyl-1H-1,2,3-triazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70950487 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-methyl-1H-1,2,3-triazole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.